molecular formula C9H16O B13142031 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol

Cat. No.: B13142031
M. Wt: 140.22 g/mol
InChI Key: QIEODICUSXYJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is a cyclopropane derivative with a unique structure characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group.

    Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.

Uniqueness

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropan-1-ol

InChI

InChI=1S/C9H16O/c1-6(2)5-7-8(10)9(7,3)4/h5,7-8,10H,1-4H3

InChI Key

QIEODICUSXYJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.